
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.75 . It is a benzamide derivative that contains an amino, a chloro, and an ethoxy group on the benzene ring .
Molecular Structure Analysis
The molecular structure of 3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide consists of a benzene ring substituted with an amino group, a chloro group, and an ethoxyphenylcarboxamide group . The InChI code for this compound is 1S/C15H15ClN2O2 .Physical And Chemical Properties Analysis
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide is a light yellow to brown solid . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
1. Characterization of Crystalline Forms
- Polymorphism Study: Research has focused on understanding the crystalline forms of similar benzamide derivatives. For instance, Yanagi et al. (2000) characterized two polymorphic forms of a related compound, analyzing their thermal behavior and stability using X-ray powder diffractometry and spectroscopy techniques. This kind of study is crucial for understanding the physical and chemical properties of benzamides, which can impact their practical applications (Yanagi et al., 2000).
2. Electrochemical Oxidation and Antioxidant Activity
- Antioxidant Properties: Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, which are relevant due to their antioxidant capabilities. Such studies are vital in understanding how these compounds can scavenge free radicals, a property that can be leveraged in various scientific applications (Jovanović et al., 2020).
3. Synthesis and Structural Analysis
- Synthetic Pathways: Research by Jin et al. (2005) and Lu et al. (2018) has focused on the synthesis of benzamide derivatives and their structural characterization. These studies provide insights into the synthetic routes and molecular structures, which are fundamental for exploring the potential applications of these compounds in various fields (Jin et al., 2005); (Lu et al., 2018).
4. Exploration of Biological Activities
- Potential Biological Activities: The synthesis and pharmacological evaluation of benzamide derivatives, as investigated by Sonda et al. (2004) and Abbasi et al. (2014), highlight the potential biological activities of these compounds. This area of research is crucial for discovering new therapeutic agents and understanding their mechanisms of action (Sonda et al., 2004); (Abbasi et al., 2014).
Mecanismo De Acción
The exact mechanism of action of similar compounds is not fully understood, but they are believed to act on various cellular pathways. They have been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling and proliferation.
Safety and Hazards
The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Propiedades
IUPAC Name |
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-12-6-4-11(5-7-12)18-15(19)10-3-8-13(16)14(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYQXXDLGCIRFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-(4-ethoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B309314.png)
![Propyl 4-{[(4-chlorophenyl)sulfonyl]oxy}-3-methoxybenzoate](/img/structure/B309315.png)
![Propyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309316.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide](/img/structure/B309319.png)
![Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate](/img/structure/B309321.png)
![Methyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309323.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)
![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)
![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)